molecular formula C8H13NO B15254553 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one

1-(Azetidin-3-yl)-3-methylbut-3-en-2-one

Cat. No.: B15254553
M. Wt: 139.19 g/mol
InChI Key: WETWBSHOSYPNKC-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-methylbut-3-en-2-one is a heterocyclic organic compound featuring an azetidine ring Azetidines are four-membered nitrogen-containing rings that are known for their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one can be synthesized through several methods. . This photochemical reaction is efficient for constructing azetidine rings with high regio- and stereoselectivity. The reaction typically requires UV light to excite the imine component, which then undergoes cycloaddition with the alkene.

Industrial Production Methods: Industrial production of azetidine derivatives often involves green and cost-effective synthetic methods. For example, a green synthesis approach for quaternary heterocyclic intermediates involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is suitable for large-scale production due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine alcohols.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, azetidine derivatives have been shown to inhibit certain enzymes, leading to therapeutic effects in conditions like hypertension and cancer .

Comparison with Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring with similar chemical properties.

    Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.

Uniqueness: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one is unique due to its specific structure, which combines the azetidine ring with a butenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-6(2)8(10)3-7-4-9-5-7/h7,9H,1,3-5H2,2H3

InChI Key

WETWBSHOSYPNKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC1CNC1

Origin of Product

United States

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